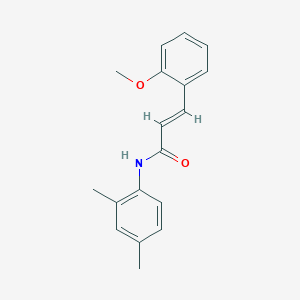![molecular formula C16H26N4O4 B5650253 6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5650253.png)
6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, akin to the specified compound, involves complex synthetic routes that can yield a mixture of stereoisomers due to the presence of asymmetric centers in their structure. For example, Howson et al. (1988) detailed the synthesis of a pyridazinone derivative with vasodilation and beta-adrenergic antagonist activity, highlighting the stereoisomeric complexity and pharmacological profile variation inherent to such molecules (Howson et al., 1988).
Molecular Structure Analysis
The analysis of molecular structures, especially for compounds with pyridazinone cores, often leverages advanced techniques like X-ray crystallography and spectroscopy. Aliev et al. (2001) demonstrated through X-ray diffraction the detailed molecular structure of a pyrrolidine-dione derivative, underscoring the method's effectiveness in elucidating complex organic structures (Aliev et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are diverse. For instance, reactions involving tosyl chloride and pyridazinone derivatives have been explored to yield various products, indicating the compound's versatile chemical behavior (Nakagome et al., 1966).
properties
IUPAC Name |
6-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-18(6-7-24-3)8-12-9-20(10-13(12)11-21)16(23)14-4-5-15(22)19(2)17-14/h4-5,12-13,21H,6-11H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDXXTWYNMFNK-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C(C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5650172.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)

![4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5650186.png)
![(3R*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-isopropyl-3-pyrrolidinamine](/img/structure/B5650193.png)
![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)
![N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5650212.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5650222.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)

![2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5650273.png)